molecular formula C11H18N4 B3355851 6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-amine CAS No. 639009-18-0

6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-amine

Cat. No. B3355851
Key on ui cas rn: 639009-18-0
M. Wt: 206.29 g/mol
InChI Key: VCVJDLRETCDBJU-UHFFFAOYSA-N
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Patent
US09216173B2

Procedure details

To a solution of tert-butyl {6-[(4-methylpiperazin-1-yl)methyl]pyridin-2-yl}carbamate (103 mg, 0.337 mmol) in dichloromethane (3 mL) was added trifluoroacetic acid (1.2 mL, 16 mmol) at room temperature. After 3 hours, the reaction mixture was concentrated under reduced pressure, and saturated aqueous sodium carbonate was added to adjust to pH˜9. The mixture was then extracted with ethyl acetate (3×) and the combined organics were dried over magnesium sulfate, filtered, and concentrated to afford 6-[(4-methylpiperazin-1-yl)methyl]pyridin-2-amine that was used without further purification. MS ESI calc'd for C11H19N4 [M+H]+ 207. found 207. 1H NMR (500 MHz, CD3OD) δ 7.46-7.40 (m, 1H), 6.66 (d, J=7.2 Hz, 1H), 6.47 (d, J=8.3 Hz, 1H), 3.47 (s, 2H), 2.85-2.46 (m, 8H), 2.39 (s, 3H).
Name
tert-butyl {6-[(4-methylpiperazin-1-yl)methyl]pyridin-2-yl}carbamate
Quantity
103 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][C:9]2[N:14]=[C:13]([NH:15]C(=O)OC(C)(C)C)[CH:12]=[CH:11][CH:10]=2)[CH2:4][CH2:3]1.FC(F)(F)C(O)=O>ClCCl>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][C:9]2[N:14]=[C:13]([NH2:15])[CH:12]=[CH:11][CH:10]=2)[CH2:4][CH2:3]1

Inputs

Step One
Name
tert-butyl {6-[(4-methylpiperazin-1-yl)methyl]pyridin-2-yl}carbamate
Quantity
103 mg
Type
reactant
Smiles
CN1CCN(CC1)CC1=CC=CC(=N1)NC(OC(C)(C)C)=O
Name
Quantity
1.2 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure, and saturated aqueous sodium carbonate
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with ethyl acetate (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN1CCN(CC1)CC1=CC=CC(=N1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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